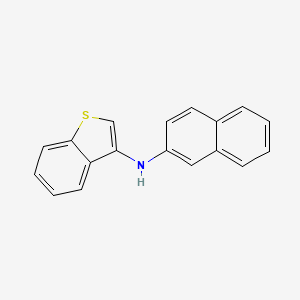
N-(naphthalen-2-yl)-1-benzothiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine is a compound that combines the structural features of both benzo[b]thiophene and naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine typically involves the coupling of benzo[b]thiophene and naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a benzo[b]thiophene boronic acid with a naphthalene halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized thiophene and naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their chemical and physical properties.
Naphthalene derivatives: Compounds with naphthalene rings exhibit different reactivity and applications based on their functional groups.
List of Similar Compounds
- Benzo[b]thiophene
- Naphthalene
- Thianaphthene-3-boronic acid
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine stands out due to its unique combination of benzo[b]thiophene and naphthalene structures, offering distinct properties and applications in various scientific fields.
Propiedades
Fórmula molecular |
C18H13NS |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-14-11-15(10-9-13(14)5-1)19-17-12-20-18-8-4-3-7-16(17)18/h1-12,19H |
Clave InChI |
CAZSMVIFHAEQEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















